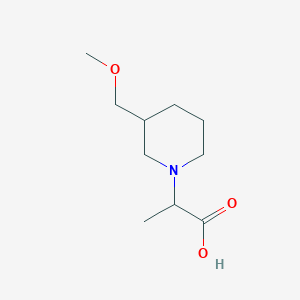![molecular formula C11H16FN3O B1474637 2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol CAS No. 1566742-05-9](/img/structure/B1474637.png)
2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol
Übersicht
Beschreibung
2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol (2FPE) is a novel small molecule compound that has been studied for its potential applications in the field of scientific research. 2FPE is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at its core, and has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Studies
One significant application of this compound is in neuropharmacological research, particularly related to the serotonin 5-HT1A receptors. A study by García et al. (2014) synthesized analogs of 2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol to develop new PET tracers for in vivo quantification of 5-HT1A receptors, which are crucial in studying neuropsychiatric disorders. These analogs, through in vitro and in vivo tests, showed promise for improved neuroimaging of 5-HT1A receptors, highlighting their potential in diagnosing and understanding the pathology of mental health conditions (García et al., 2014).
Antimicrobial and Antiviral Research
The compound also finds application in antimicrobial and antiviral research. Babu et al. (2015) synthesized novel derivatives of this compound with potential antimicrobial activity. These derivatives were tested against various bacterial and fungal strains, showing significant activity and suggesting their utility in developing new antimicrobial agents (Babu et al., 2015). Additionally, Wang et al. (2009) studied the compound's role in HIV-1 attachment inhibition, revealing its potential in crafting therapies targeting the initial stages of HIV infection (Wang et al., 2009).
Chemical Synthesis and Structural Analysis
In the realm of chemical synthesis, the compound serves as a precursor or intermediate in the synthesis of various chemically and pharmacologically relevant derivatives. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives with antimicrobial properties have been synthesized, illustrating the compound's versatility in creating new chemical entities with potential therapeutic applications (Babu et al., 2015).
Moreover, structural analysis studies, such as those by Ullah and Stoeckli-Evans (2021), have utilized derivatives of this compound to understand molecular configurations and intermolecular interactions, which are fundamental in drug design and development processes (Ullah & Stoeckli-Evans, 2021).
Eigenschaften
IUPAC Name |
2-[4-(2-fluoropyridin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c12-11-9-10(1-2-13-11)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOBZEYZDPHNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B1474559.png)



![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)


![4-{[(1-Hydroxycyclobutyl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474573.png)


